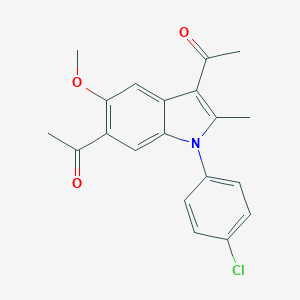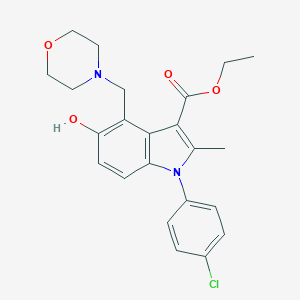
N-(2,4-difluorophenyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-phenoxypropanamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DFP-10825 belongs to the class of amides and has a molecular weight of 325.3 g/mol.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-2-phenoxypropanamide is not fully understood. However, it has been suggested that N-(2,4-difluorophenyl)-2-phenoxypropanamide may act as an inhibitor of certain enzymes or signaling pathways involved in cancer cell growth, inflammation, and pain management.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation and pain management, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-2-phenoxypropanamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity can be easily determined. It has also been found to have low toxicity in vitro and in vivo. However, there are also limitations to the use of N-(2,4-difluorophenyl)-2-phenoxypropanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2,4-difluorophenyl)-2-phenoxypropanamide. One direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for cancer treatment, inflammation, and pain management. Additionally, the development of more selective analogs of N-(2,4-difluorophenyl)-2-phenoxypropanamide may lead to the discovery of more potent and specific drugs.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-2-phenoxypropanamide involves the reaction between 2,4-difluoroaniline and 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2,4-difluorophenyl)-2-phenoxypropanamide as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-phenoxypropanamide has been studied for its potential pharmacological properties in various scientific research areas, including cancer treatment, inflammation, and pain management. In cancer treatment, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent. In inflammation and pain management, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Eigenschaften
Produktname |
N-(2,4-difluorophenyl)-2-phenoxypropanamide |
|---|---|
Molekularformel |
C15H13F2NO2 |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10(20-12-5-3-2-4-6-12)15(19)18-14-8-7-11(16)9-13(14)17/h2-10H,1H3,(H,18,19) |
InChI-Schlüssel |
ANDLDHHXXPTLDZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile](/img/structure/B271419.png)



![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)

![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)

![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)